

Unveiling the Selectivity of BAY-2413555: A Comparative Analysis with Other Muscarinic Ligands

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Compound of Interest		
Compound Name:	BAY-2413555	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **BAY-2413555**, a novel positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor, with other well-established muscarinic ligands. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to Muscarinic Receptor Ligands

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions. Consequently, they are attractive therapeutic targets for a range of disorders. The development of subtype-selective ligands is crucial for achieving targeted therapeutic effects while minimizing off-target side effects.

BAY-2413555 is a novel, potent, and selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist acetylcholine (ACh), PAMs bind to a distinct allosteric site, modulating the receptor's response to ACh. **BAY-2413555** has been investigated for its potential therapeutic



role in heart failure.[2][3] This guide compares its selectivity with that of classical muscarinic antagonists: the non-selective antagonist atropine, the M1-selective antagonist pirenzepine, and the M3-selective antagonist darifenacin.

Quantitative Comparison of Ligand Selectivity

The selectivity of a ligand is a critical determinant of its therapeutic window. The following table summarizes the binding affinities (pKi) of **BAY-2413555** and other key muscarinic ligands for the five human muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.

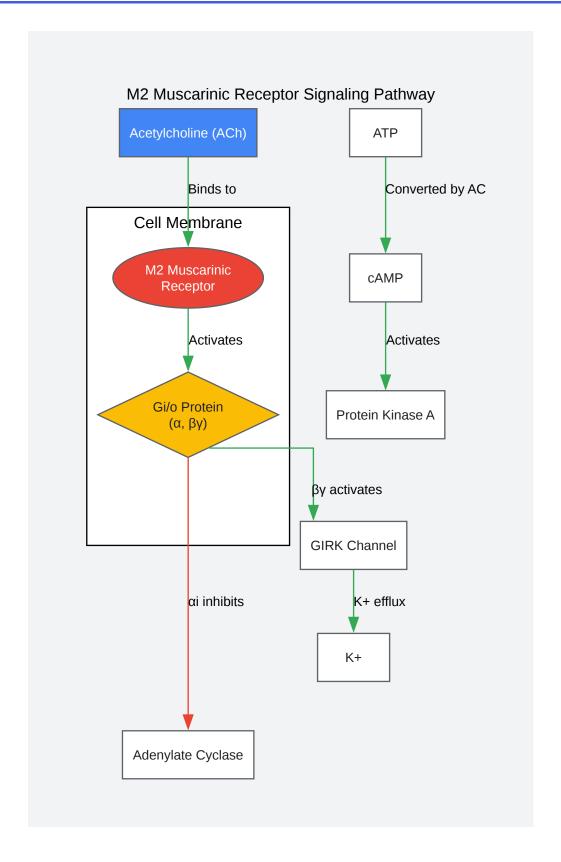
Ligand	M1 (pKi)	M2 (pKi)	M3 (pKi)	M4 (pKi)	M5 (pKi)	Primary Selectivit Y
BAY- 2413555	N/A	~7.77 (Kd = 17 nM)	N/A	N/A	N/A	M2 (PAM)
Atropine	8.66	8.37	8.38	8.62	8.47	Non- selective
Pirenzepin e	8.0	6.5	6.7	7.2	6.9	M1
Darifenacin	8.2	7.4	9.1	7.3	8.0	МЗ

Note: The pKi value for **BAY-2413555** is estimated from its reported Kd of 17 nM.[1] While quantitative pKi values for **BAY-2413555** at M1, M3, M4, and M5 receptors are not publicly available, multiple sources emphasize its high selectivity for the M2 receptor with no significant allosteric effects on other muscarinic receptor subtypes.[2][3] Functional data shows an EC50 of 2.0 nM for **BAY-2413555** in an M2-GIRK assay.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the M2 muscarinic receptor signaling pathway and a typical radioligand binding assay workflow.

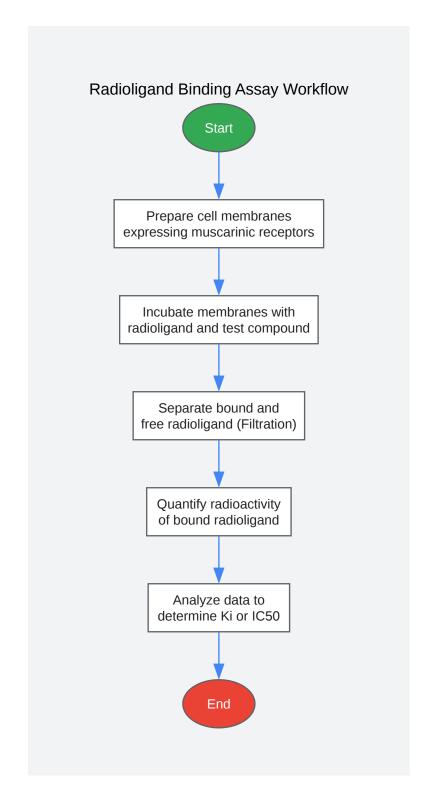




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Caption: M2 Muscarinic Receptor Signaling Pathway.





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Caption: Radioligand Binding Assay Workflow.

Experimental Protocols



The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

- Membrane Preparation:
 - Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured.
 - Cells are harvested and homogenized in a cold buffer.
 - The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
- Competitive Binding Assay:
 - A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.
 - Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
 - The reaction is incubated to allow binding to reach equilibrium.
 - The mixture is then rapidly filtered through glass fiber filters to separate the receptorbound radioligand from the unbound radioligand.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
 - Non-specific binding is determined in the presence of a high concentration of a nonradiolabeled, high-affinity muscarinic antagonist, such as atropine.
- Data Analysis:



- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For a PAM like **BAY-2413555**, these assays assess its ability to enhance the response to an agonist.

- · Cell Culture and Plating:
 - Cells expressing the muscarinic receptor of interest (e.g., CHO cells with M2 receptors) are cultured and seeded into microplates.
- GIRK Channel Activation Assay (for M2 receptors):
 - This assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of M2 receptor activation.
 - Changes in membrane potential due to potassium ion flux are measured using a fluorescent membrane potential-sensitive dye.
 - Cells are incubated with the test compound (BAY-2413555) at various concentrations,
 followed by the addition of a sub-maximal concentration of an agonist like acetylcholine.
 - The potentiation of the agonist-induced fluorescence change is measured.
- Data Analysis:
 - Concentration-response curves are generated to determine the EC50 value, which is the concentration of the PAM that produces 50% of its maximal potentiation effect.



Conclusion

BAY-2413555 emerges as a highly selective positive allosteric modulator for the M2 muscarinic receptor.[2][3] This high selectivity is a key differentiating feature when compared to classical muscarinic antagonists like atropine, which is non-selective, and even more selective antagonists like pirenzepine (M1-selective) and darifenacin (M3-selective). The provided quantitative data and experimental protocols offer a framework for researchers to understand and further investigate the pharmacological profile of BAY-2413555 and other muscarinic ligands. The distinct mechanism of action of a PAM, which enhances the effect of the endogenous agonist, presents a potentially more nuanced and physiological approach to modulating receptor activity compared to traditional agonists or antagonists.

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